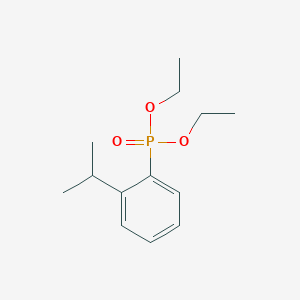
Diethyl (2-Isopropylphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-Isopropylphenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-Isopropylphenyl)phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, diethyl phosphite can react with 2-isopropylphenyl bromide under controlled conditions to yield this compound .
Another method involves the acylation of methylphosphonates. This method includes metalation of dialkyl methylphosphonates with organolithium reagents, followed by the reaction with acetyl chloride or its synthetic equivalent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-Isopropylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
Diethyl (2-Isopropylphenyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Diethyl (2-Isopropylphenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diethyl (2-Isopropylphenyl)phosphonate include:
- Dimethyl (2-Isopropylphenyl)phosphonate
- Diethyl (2-Oxopropyl)phosphonate
- Diethyl (2-Phenyl)phosphonate
Uniqueness
This compound is unique due to its specific isopropylphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other phosphonates may not be as effective .
Propriétés
Formule moléculaire |
C13H21O3P |
|---|---|
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)13-10-8-7-9-12(13)11(3)4/h7-11H,5-6H2,1-4H3 |
Clé InChI |
PXAHIVHEJLJLJY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


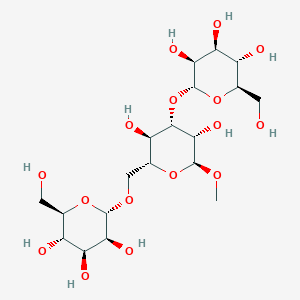


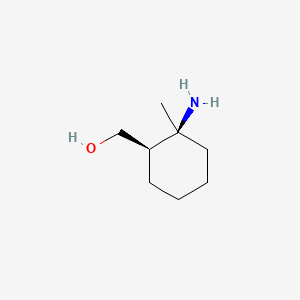
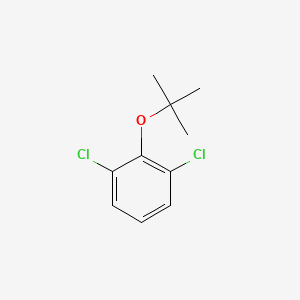

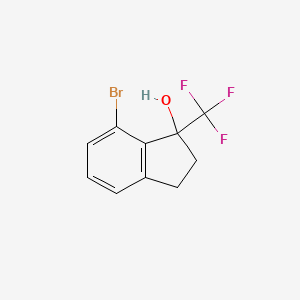
![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
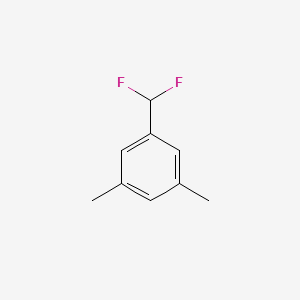

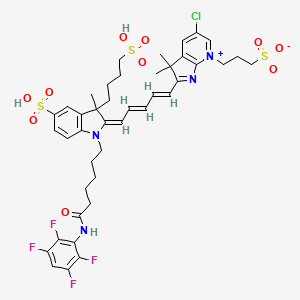
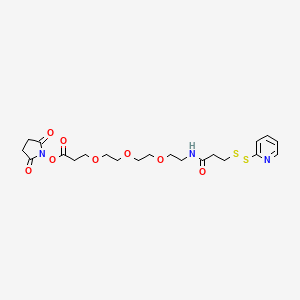
![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
